N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that features a unique combination of a cyanothiophene ring and a tetrahydronaphthalene moiety
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex compound that interacts with various biological targets. Thiophene derivatives, which are part of the compound’s structure, are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
Given the pharmacological properties associated with thiophene derivatives, it can be inferred that the compound may influence pathways related to cell growth, inflammation, and microbial metabolism .
Result of Action
Based on the known properties of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves a multi-step process:
Formation of the Cyanothiophene Ring: The initial step involves the synthesis of the 3-cyanothiophene-2-yl precursor. This can be achieved through the reaction of 2-thiophenecarbonitrile with suitable reagents under controlled conditions.
Coupling with Tetrahydronaphthalene: The next step involves the coupling of the cyanothiophene ring with a tetrahydronaphthalene derivative. This is often done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step is the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyanothiophene ring or the tetrahydronaphthalene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares the cyanothiophene moiety but differs in the rest of its structure.
N-(3-cyanothiophen-2-yl)-benzamide: Another similar compound with a benzamide group instead of the tetrahydronaphthalene moiety.
Uniqueness
N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its combination of the cyanothiophene ring and the tetrahydronaphthalene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h5-9H,1-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMIUNGWKPAVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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